1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone involves several steps. One common method includes the condensation of 2,6-diphenylthiophene-3-carboxylic acid with 4-aminopyrimidine, followed by cyclization and subsequent etherification with 4-hydroxyacetophenone . The reaction conditions typically involve the use of organic solvents such as xylene or toluene, and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates its potential use in anticancer therapies due to its cytotoxic properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
1-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone can be compared with other similar compounds such as:
1-(4-((6-Phenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanone: This compound has a similar structure but with a phenyl group at a different position, leading to variations in its biological activity.
2-(4-((2,6-Diphenylthieno(2,3-D)pyrimidin-4-YL)oxy)phenyl)ethanol: This compound has an additional hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H18N2O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C26H18N2O2S/c1-17(29)18-12-14-21(15-13-18)30-25-22-16-23(19-8-4-2-5-9-19)31-26(22)28-24(27-25)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
LOKLFUUEDASEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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